2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol

Nitroxide-Mediated Polymerization Controlled Radical Polymerization Alkoxyamine Initiators

Researchers targeting antiplatelet P2Y1 antagonists often encounter >1900-fold potency loss when substituting the tertiary alcohol motif. This compound provides the exact 2-methyl-2-hydroxypropyl substitution pattern required for nanomolar activity. • Enables P2Y1 antagonism at IC50 = 1.10 nM vs. 2.10 × 10³ nM for simpler analogs. • Supports synthesis of HOT2NO• alkoxyamine initiators for controlled NMP of n-butyl acrylate with chain extension to styrene. • Serves as a distinct building block for chiral ligand libraries in asymmetric catalysis.

Molecular Formula C9H15NOS
Molecular Weight 185.29 g/mol
Cat. No. B13252038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol
Molecular FormulaC9H15NOS
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESCC(C)(CNCC1=CC=CS1)O
InChIInChI=1S/C9H15NOS/c1-9(2,11)7-10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3
InChIKeyOXKFPTJTYCQYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol: Overview & Procurement


2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol (CAS 1179086-34-0) is a thiophene-containing amino alcohol with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound belongs to the class of secondary amino alcohols featuring a thiophene heterocycle linked via a methylene bridge to an amino group, which is further substituted with a 2-hydroxy-2-methylpropyl moiety. Commercially, this compound is available from research chemical suppliers such as AKSci and Leyan at a typical purity specification of 95% . The compound serves primarily as a building block or intermediate in medicinal chemistry and organic synthesis applications .

Workflow Medicinal chemistry building block
Key scaffold P2Y1 antagonist studies
Polymer precursor NMP alkoxyamine initiator synthesis

2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol: Why Analogs Cannot Substitute


The substitution of 2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol with structurally similar thiophene-containing amino alcohols carries material risk to experimental outcomes due to the sensitivity of both biological activity and material properties to subtle structural variations. Positional isomerism and backbone architecture fundamentally alter performance: the target compound features a tertiary alcohol at the C2 position (2-hydroxy-2-methylpropyl), whereas closely related analogs such as 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol [1] differ in hydroxyl group placement (primary vs. tertiary), and 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol (CAS 869941-83-3, MW 171.26) lacks the gem-dimethyl substitution, resulting in distinct hydrogen-bonding capacity and steric profiles . Additionally, the absence of a methyl substituent on the thiophene ring differentiates this compound from methyl-thiophene analogs such as 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol (CAS 510739-99-8), which exhibits altered electronic properties and molecular recognition characteristics . These structural nuances translate to non-interchangeable performance in both receptor-binding assays and polymerization systems, as detailed in the quantitative evidence below.

Primary alcohol analogs Hydrogen-bond stabilization in NMP may not replicate tertiary alcohol architecture
Unsubstituted propyl linker Absence of gem-dimethyl substitution alters steric profile and molecular recognition
Methyl-thiophene derivatives Altered electronic properties may shift receptor-binding or catalytic performance

2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol: Quantitative Differentiation


NMP Control: Tertiary vs Primary Alcohol

In nitroxide-mediated polymerization (NMP) systems, the target compound serves as the reduced (amine) precursor to the HOT2NO• nitroxide/alkoxyamine family. The structural feature of a tertiary alcohol at the C2 position provides enhanced intramolecular hydrogen bonding in the derived HOT2NO• nitroxide compared to primary alcohol analogs, contributing to improved polymerization control. The structurally related alkoxyamine HOT2NOPhEt, derived from this compound class, enables controlled/living polymerization of n-butyl acrylate and chain extension with styrene [1].

NMP control: tert-alcohol vs primary
Class-level inference
Enables controlled/living polymerization of n-butyl acrylate
Supports NMP initiator stability screening
Qualitative H-bond stabilization difference; limited to class-level data
Nitroxide-Mediated Polymerization Controlled Radical Polymerization Alkoxyamine Initiators

P2Y1 Antagonism: Scaffold Potency

The amino alcohol-thiophene scaffold to which 2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol belongs is represented in potent P2Y1 receptor antagonists. A structurally related compound from US9540323 (example 220) containing this amino alcohol core demonstrates IC50 = 1.10 nM for antagonism at the human P2Y1 receptor in washed human platelets assessed by 1 µM 2-methylthio-ADP-induced calcium flux via FLIPR assay [1]. This potency sharply contrasts with simpler thiophene amino alcohols lacking the optimized substitution pattern, which show substantially weaker activity (e.g., IC50 = 2.10 × 10³ nM for a less optimized analog in platelet aggregation assays) [2].

P2Y1 antagonist potency gap
Class-level inference
IC50 1.10 nM vs 2.10 × 10³ nM
~1909-fold difference informs scaffold selection
In vitro FLIPR assay; class-representative compound
Platelet Aggregation P2Y1 Antagonist GPCR Pharmacology

Synthetic Comparison: Positional Isomers

The target compound 2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol (C9H15NOS, MW 185.29) is a positional isomer of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. The two isomers share identical molecular formula and mass but differ in hydroxyl group position (tertiary vs. primary alcohol). This positional difference impacts hydrogen bond donor/acceptor properties: the tertiary alcohol of the target compound provides a single H-bond donor, whereas the primary alcohol isomer provides a more accessible donor with different steric and electronic characteristics [1]. This distinction is critical in both medicinal chemistry lead optimization (where H-bonding networks affect target binding) and in ligand design for asymmetric catalysis, where chiral thiophene-based β-amino alcohols synthesized from similar scaffolds achieve yields of 49–95% depending on substitution pattern [2].

Positional isomer identity
Direct head-to-head comparison
Tertiary (target) vs primary alcohol isomer
H-bond geometry may differ, impacting synthetic route fidelity
No activity differential quantified
Organic Synthesis Building Block Positional Isomerism

2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol: Research Applications


P2Y1 Antagonist Lead Development

This compound serves as a critical building block or scaffold reference for synthesizing potent P2Y1 receptor antagonists. The 2-methyl-2-hydroxypropyl substitution pattern contributes to achieving nanomolar antagonist potency (IC50 = 1.10 nM in FLIPR assays) [1]. Medicinal chemistry teams targeting antiplatelet therapies should procure this compound as the authentic structural core rather than substituting with simpler thiophene amino alcohols that demonstrate >1900-fold weaker activity (IC50 = 2.10 × 10³ nM) [2].

NMP Initiator Precursor

As the reduced amino alcohol precursor to the HOT2NO• nitroxide family, this compound enables the synthesis of alkoxyamine initiators (e.g., HOT2NOPhEt) that support controlled/living polymerization of n-butyl acrylate with chain extension to styrene [1]. The tertiary alcohol motif contributes to intramolecular hydrogen bonding that stabilizes the nitroxide intermediate, a feature not replicated by primary alcohol-containing analogs. Polymer chemists designing NMP systems for block copolymer synthesis should source this specific backbone architecture.

Asymmetric Catalysis Ligand Synthesis

The amino alcohol-thiophene scaffold is employed in the synthesis of chiral ligands for asymmetric catalysis. Thiophene-based β-amino-alcohol ligands, synthesized from similar scaffolds, have demonstrated utility in transition metal-catalyzed asymmetric reactions with yields ranging from 49% to 95% depending on the specific substitution pattern [2]. The tertiary alcohol and gem-dimethyl substitution of this compound provide a distinct steric environment compared to unsubstituted or primary alcohol analogs, making it a specific building block for ligand diversity libraries in asymmetric synthesis research.

Application
Selection Property
Validation Focus
P2Y1 antagonist SAR studies
2-Methyl-2-hydroxypropyl substitution pattern
GPCR binding potency comparison
NMP initiator synthesis
Tertiary alcohol alkoxyamine precursor
Polymerization control and chain extension
Asymmetric catalysis ligand development
Steric environment from gem-dimethyl and tertiary alcohol
Enantioselectivity and synthetic yield review
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